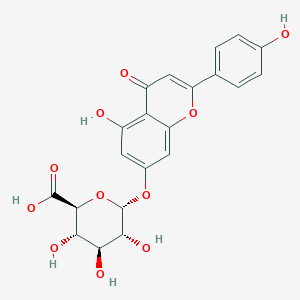
Apigenin-7-o-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apigenin-7-o-glucuronide is a natural product found in Scutellaria albida, Penstemon serrulatus, and other organisms with data available.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
Apigenin-7-O-glucuronide exhibits significant anti-inflammatory effects, particularly in macrophage models. A study demonstrated that this compound reduced the production of nitric oxide and tumor necrosis factor-alpha in lipopolysaccharide-activated macrophages. The maximum inhibition observed was 97.1% at a concentration of 10 μg/mL, indicating its potential as an anti-inflammatory agent in treating inflammatory diseases .
Table 1: Anti-Inflammatory Effects of this compound
| Concentration (μg/mL) | Nitric Oxide Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| 1 | 30.7 | 26.2 |
| 5 | - | 83.8 |
| 10 | - | - |
| 500 | 96.3 | 13.5 |
| 1000 | - | 93.9 |
Antioxidant Properties
Research indicates that this compound possesses antioxidant capabilities, although its activity is generally lower than that of apigenin itself. The compound's antioxidant effects were assessed using various assays, including DPPH and ABTS radical scavenging tests. While the antioxidant activity is notable, it suggests that further hydrolysis may enhance these properties .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| Apigenin | Higher | Higher |
| This compound | Lower | Lower |
Anticancer Effects
This compound has been studied for its anticancer properties, particularly against cervical and colon cancer cells. In vitro studies have shown that it induces apoptosis in HeLa and HCT116 cells at lower concentrations compared to apigenin alone. This suggests a promising role for this compound in cancer therapy .
Table 3: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 47.26 | Induction of apoptosis |
| HCT116 | Lower than apigenin | Induction of apoptosis and cytotoxicity |
Antifungal Activity
In addition to its anticancer properties, this compound demonstrates antifungal activity against various Candida species. The compound was effective in disrupting the plasma membrane integrity of Candida albicans, leading to cell death more rapidly than apigenin itself . This suggests potential applications in treating fungal infections.
Table 4: Antifungal Efficacy Against Candida spp.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Apigenin | Higher MIC |
| This compound | Lower MIC |
Propiedades
Fórmula molecular |
C21H18O11 |
|---|---|
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21-/m0/s1 |
Clave InChI |
JBFOLLJCGUCDQP-UNJWAJPSSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Pictogramas |
Irritant |
Sinónimos |
apigenin-7-O-beta-D-glucuronide apigenin-7-O-glucuronide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















